molecular formula C9H8NO3+ B12363232 1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione

1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione

Cat. No.: B12363232
M. Wt: 178.16 g/mol
InChI Key: DSDKCRAWCYFIME-UHFFFAOYSA-N
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Description

1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione is a heterocyclic compound that belongs to the benzoxazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione typically involves the cyclization of anthranilic acid derivatives. One common method is the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents. This method allows for the synthesis of 2-substituted benzoxazin-4-one derivatives under mild conditions and with high yields .

Industrial Production Methods

Industrial production methods for benzoxazinone derivatives often involve the preparation of N-acylated anthranilic acid derivatives, followed by cyclization using agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine . These methods are designed to be efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The pathways involved in its mechanism of action depend on the specific biological target .

Comparison with Similar Compounds

1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione is unique among benzoxazinone derivatives due to its specific substituents and their effects on its chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C9H8NO3+

Molecular Weight

178.16 g/mol

IUPAC Name

1-methyl-4aH-3,1-benzoxazin-1-ium-2,4-dione

InChI

InChI=1S/C9H8NO3/c1-10-7-5-3-2-4-6(7)8(11)13-9(10)12/h2-6H,1H3/q+1

InChI Key

DSDKCRAWCYFIME-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=CC=CC2C(=O)OC1=O

Origin of Product

United States

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